molecular formula C8H14O3 B12320634 Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate

Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate

Cat. No.: B12320634
M. Wt: 158.19 g/mol
InChI Key: IHJMUKVEQZAEKV-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O3 It is a derivative of cyclopentane, featuring a hydroxymethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then esterified to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Methyl 2-(carboxymethyl)cyclopentane-1-carboxylate.

    Reduction: Methyl 2-(hydroxymethyl)cyclopentanol.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate for the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-oxocyclopentanecarboxylate: This compound has a ketone group instead of a hydroxymethyl group, leading to different reactivity and applications.

    Cyclopentane-1,2-dicarboxylate: This compound has two carboxylate groups, making it more acidic and reactive in different chemical environments.

Uniqueness: this compound is unique due to its combination of a hydroxymethyl group and a carboxylate ester group, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3

InChI Key

IHJMUKVEQZAEKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC1CO

Origin of Product

United States

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